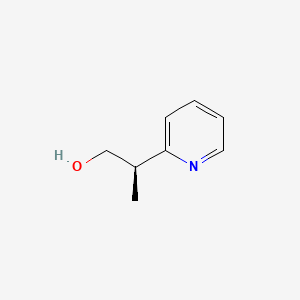
(2R)-2-pyridin-2-ylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-pyridin-2-ylpropan-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a chiral molecule that can exist in two different forms, namely (R)- and (S)-. In
Mechanism of Action
The mechanism of action of ((2R)-2-pyridin-2-ylpropan-1-ol)-2-pyridin-2-ylpropan-1-ol is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. ((2R)-2-pyridin-2-ylpropan-1-ol)-2-pyridin-2-ylpropan-1-ol has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
Studies have shown that ((2R)-2-pyridin-2-ylpropan-1-ol)-2-pyridin-2-ylpropan-1-ol can reduce inflammation and pain in animal models. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, ((2R)-2-pyridin-2-ylpropan-1-ol)-2-pyridin-2-ylpropan-1-ol has been shown to have neuroprotective effects in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using ((2R)-2-pyridin-2-ylpropan-1-ol)-2-pyridin-2-ylpropan-1-ol in lab experiments is its potential therapeutic applications in the treatment of various diseases. Another advantage is that this compound is relatively easy to synthesize and purify. However, one limitation is that the mechanism of action of ((2R)-2-pyridin-2-ylpropan-1-ol)-2-pyridin-2-ylpropan-1-ol is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for research on ((2R)-2-pyridin-2-ylpropan-1-ol)-2-pyridin-2-ylpropan-1-ol. One direction is to further investigate its mechanism of action and optimize its therapeutic potential. Another direction is to explore its potential use in combination with other drugs for the treatment of various diseases. Additionally, more studies are needed to evaluate the safety and efficacy of ((2R)-2-pyridin-2-ylpropan-1-ol)-2-pyridin-2-ylpropan-1-ol in humans.
Synthesis Methods
The synthesis of ((2R)-2-pyridin-2-ylpropan-1-ol)-2-pyridin-2-ylpropan-1-ol involves the reaction between pyridine-2-carboxaldehyde and (R)-(+)-1-phenylethylamine. This reaction is carried out in the presence of a catalyst, such as copper(II) triflate, in an organic solvent, such as dichloromethane. The product is then purified using column chromatography to obtain the desired ((2R)-2-pyridin-2-ylpropan-1-ol)-2-pyridin-2-ylpropan-1-ol isomer.
Scientific Research Applications
((2R)-2-pyridin-2-ylpropan-1-ol)-2-pyridin-2-ylpropan-1-ol has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. This compound has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
(2R)-2-pyridin-2-ylpropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-7(6-10)8-4-2-3-5-9-8/h2-5,7,10H,6H2,1H3/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZXELXVPQSDGR-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00941146 |
Source


|
| Record name | 2-(Pyridin-2-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00941146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
194228-34-7 |
Source


|
| Record name | 2-(Pyridin-2-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00941146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,7-Diazabicyclo[4.2.0]oct-2-en-8-one,7-methyl-(9CI)](/img/no-structure.png)
![7-[(4-Nitroanilino)methyl]quinolin-8-ol](/img/structure/B574650.png)
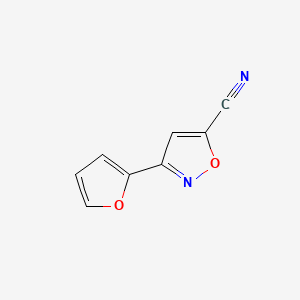

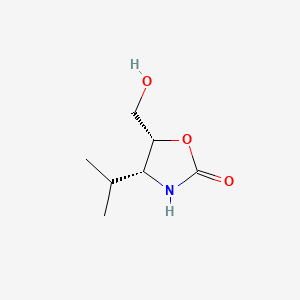
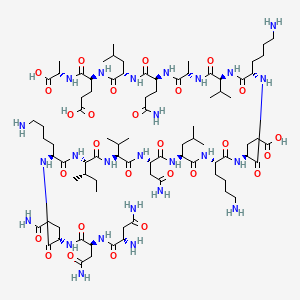
![Pyrazolo[4,3:4,5]pyrrolo[1,2-a]benzimidazole](/img/structure/B574665.png)
![2-Methylpyrrolo[1,2-A]pyrazine-1,3,4(2H)-trione](/img/structure/B574667.png)
![3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-6-one](/img/structure/B574668.png)
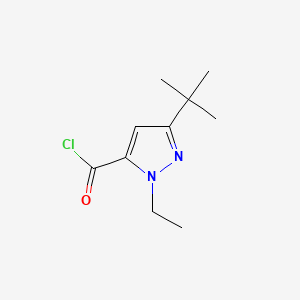
![5H-3,7-Methano[1,3]oxazolo[3,2-a]pyridine](/img/structure/B574671.png)